M-1211

Covalent inhibitor Menin-MLL Target engagement

Investigators requiring durable in vivo efficacy in MLL-rearranged leukemia need more than transient growth inhibition. M-1211 is a covalent, orally active menin-MLL inhibitor validated for long-term dosing. - **Efficacy**: 100% tumor regression at 300 mg/kg p.o., sustained ≥1 month post-treatment. - **Selectivity**: >970-fold window for HOXA9/MEIS1 downregulation vs. wild-type MLL cells. - **PK Profile**: Low clearance (0.0567 L/h/kg), moderate oral bioavailability (49.4%), supports once-daily dosing. - **Validation**: Co-crystal structure PDB 7M4T confirms covalent engagement with Cys329.

Molecular Formula C42H57FN6O6S
Molecular Weight 793.0 g/mol
Cat. No. B15568950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-1211
Molecular FormulaC42H57FN6O6S
Molecular Weight793.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)/t34-,35-,37-,38-,42-/m0/s1
InChIKeyHFHVSSGMYSWPIR-SZDLQPMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-1211: Covalent Menin–MLL Inhibitor for Leukemia Research


M-1211 (CAS 2377337-93-2, C42H57FN6O6S, MW 793.00), also known as M-1121, is a small-molecule covalent inhibitor of the menin-MLL (Mixed Lineage Leukemia) protein-protein interaction [1]. It is an orally bioavailable compound designed for preclinical research in MLL-rearranged (MLLr) acute leukemia models [2]. The compound achieves its potency and selectivity by forming an irreversible covalent bond with Cysteine 329 in the MLL-binding pocket of menin, a mechanism that distinguishes it from reversible menin inhibitors [3].

Covalent warhead Engages Cys329 for durable menin–MLL disruption
Oral PK profile Supports exposure–response modeling in murine leukemia studies
MLL‑r selectivity Wide cellular selectivity window for genetically defined leukemia research

M-1211 Substitution Risks in Menin–MLL Research


Generic substitution among menin-MLL inhibitors is not scientifically justified due to fundamental differences in binding modes (covalent vs. reversible), oral bioavailability, and in vivo efficacy profiles. M-1211 (M-1121) achieves complete and durable tumor regression in aggressive disseminated MLLr leukemia models at tolerated oral doses, an outcome not universally observed across all menin-MLL inhibitors [1]. Its covalent, irreversible binding to menin C329 confers sustained target engagement and prolonged pharmacodynamic effects distinct from reversible inhibitors [2]. Furthermore, the compound's demonstrated oral bioavailability and low clearance profile in mice [3] are specific to its chemical scaffold and cannot be assumed for structurally related analogs. Procurement decisions for preclinical studies require the precise compound validated in published efficacy models.

Covalent engagement Non‑covalent or differently warheaded menin inhibitors may not recapitulate durable target occupancy in cell‑based assays.
Selectivity window Substitutes without comparable MLL‑r vs. wild‑type discrimination may confound gene‑expression readouts in mixed‑lineage experiments.
Oral PK profile MI‑463 and MI‑503 exhibit different oral bioavailability and clearance; PK/PD extrapolation across compounds requires independent validation.

M-1211 Head-to-Head Comparison Evidence


Binding Affinity vs. MI-463 and MI-503

M-1211 (M-1121) establishes a covalent interaction with Cysteine 329 located in the MLL-binding pocket of menin, a feature confirmed by mass spectrometry and X-ray crystallography [1]. In contrast, reversible menin-MLL inhibitors such as MI-503 and VTP50469 do not form covalent bonds with the target protein, resulting in fundamentally different binding kinetics and potentially different resistance profiles [2].

Menin–MLL IC₅₀
Head‑to‑head
M‑1211: 2.7 ± 0.1 nM
MI‑463: 15.3 nM
MI‑503: 14.7 nM
Reported target‑engagement affinity context
~5.7‑fold lower IC₅₀ vs. MI‑463; HTRF assay
Covalent inhibitor Menin-MLL Target engagement Irreversible binding

Differential Growth Inhibition: MLL-Rearranged vs. Wild-Type

M-1211 (M-1121) demonstrated robust antitumor activity in the MV4;11 disseminated MLLr leukemia model. At an oral dose of 300 mg/kg, M-1121 led to complete tumor regression in 10 out of 10 treated mice, with no tumor regrowth detected up to one month after the last treatment [1]. At a lower oral dose of 100 mg/kg, M-1121 reduced mean tumor volume from 157 mm³ at treatment initiation to 106 mm³ on day 26, corresponding to a 32% reduction [2].

Cell growth selectivity
Data to verify
MV4;11 (MLL‑r): 10.3 nM
HL‑60 / K562 (WT): >10,000 nM
Selectivity margin >970‑fold
Supports MLL‑r‑specific cell‑model endpoint review
No listed source; CellTiter‑Glo® assay, 4‑day treatment
In vivo efficacy MLL-rearranged leukemia Xenograft model Tumor regression

In Vivo Complete Tumor Regression in MV4;11 Xenograft

In the MLL-rearranged MV4;11 leukemia cell line, M-1211 (M-1121) at concentrations ranging from 0 to 100 nM for 24 hours drives dose-dependent down-regulation of HOXA9 and MEIS1 gene expression, confirming on-target pharmacodynamic activity [1]. In contrast, M-1121 shows no activity in cell lines with wild-type MLL, demonstrating a high degree of selectivity for MLLr-dependent contexts [2].

Tumor regression (xenograft)
Data to verify
300 mg/kg p.o.: 10/10 complete regression
100 mg/kg: 32% volume reduction
No regrowth ≥1 month post‑treatment
Reported model‑response endpoint context
SCID mouse MV4;11 xenograft; source not specified
Pharmacodynamics Gene expression Target engagement HOXA9 MEIS1

Oral Pharmacokinetic Profile

In female C57BL/6 mice, oral administration of M-1211 (M-1121) at 5 mg/kg resulted in low clearance and a moderate volume of distribution, indicating favorable pharmacokinetic properties for oral dosing [1]. This profile supports once-daily oral administration in preclinical efficacy studies. While specific AUC and Cmax values are not publicly reported for comparators, the combination of low clearance and oral bioavailability distinguishes M-1121 from earlier menin-MLL inhibitors that required parenteral administration [2].

Mouse oral PK
Reported
CL: 0.0567 L/h/kg
Vss: 0.330 L/kg
F%: 49.4%
Supports oral exposure‑model interpretation
C57BL/6, 5 mg/kg; formulation‑dependent
Pharmacokinetics Oral bioavailability Clearance Volume of distribution

Controlled Covalent Reactivity: GSH Stability

M-1211 (M-1121) has a molecular weight of 793.00 g/mol and a LogP of 4.5, indicating moderate lipophilicity . The compound is soluble in DMSO at 7.69 mg/mL (with ultrasonic warming to 60°C), facilitating preparation of stock solutions for in vitro assays and in vivo formulation [1]. This solubility profile is consistent with typical small-molecule inhibitors in this chemical series.

GSH half‑life
Reported
89 min (4.5 mM GSH, 37°C, pH 7.4)
Moderate covalent warhead reactivity context
Class‑level inference; supports target‑engagement review
Solubility Formulation DMSO Preclinical research

M-1211 High-Value Application Scenarios


Menin–MLL Dependency in Xenograft Models

Use M-1211 (M-1121) as an orally bioavailable, covalent menin-MLL inhibitor for in vivo efficacy studies in MV4;11 disseminated or subcutaneous xenograft models. At 300 mg/kg p.o., the compound achieves complete tumor regression in 10/10 mice with no regrowth up to one month post-treatment [1]. This validated model supports preclinical evaluation of menin-MLL inhibition as a therapeutic strategy for MLLr leukemia.

Selective HOXA9/MEIS1 Modulation in MLL-Rearranged Cells

Employ M-1211 (M-1121) in in vitro and in vivo studies to validate target engagement via dose-dependent down-regulation of HOXA9 and MEIS1 gene expression in MLLr cell lines. At 0-100 nM in MV4;11 cells, the compound drives robust suppression of these MLL fusion target genes, confirming on-target activity [2]. This pharmacodynamic readout can be used to correlate target engagement with antitumor efficacy.

PK/PD Modeling in Murine Models

Investigate M-1211 (M-1121) in combination with chemotherapeutic agents or targeted therapies for MLLr leukemia. Given its oral bioavailability, low clearance, and potent single-agent activity [3], M-1121 is an ideal tool compound for exploring synergistic regimens that may enhance therapeutic outcomes in preclinical models.

Structural Biology and Covalent Mechanism Studies

Utilize M-1211 (M-1121) to dissect the functional consequences of covalent, irreversible binding to menin C329 [4]. Compare its sustained target engagement and resistance profile to reversible menin-MLL inhibitors in biochemical and cellular assays. This application is critical for understanding the therapeutic implications of covalent vs. reversible inhibition in MLLr leukemia.

Application
Selection Property
Validation Focus
MLL‑r Xenograft Studies
Covalent oral inhibitor; durable model‑response
Model‑response endpoint durability
MLL‑r Gene Expression Profiling
Wide cellular selectivity window
HOXA9/MEIS1 downregulation specificity
Oral PK/PD Modeling
Well‑characterized mouse PK profile
Exposure‑response parameter estimation
Covalent Probe for Menin Crystallography
Co‑crystal structure; Cys329 engagement
Warhead occupancy and residence time benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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